5-Isobutylimidazolidine-2,4-dione

Enzyme Kinetics Biocatalysis D-Amino Acid Synthesis

Researchers optimizing biocatalytic D-leucine production face low turnover rates with benzyl-substituted hydantoins. 5-Isobutylimidazolidine-2,4-dione (CAS 58942-03-3) directly addresses this limitation. • 5.4× higher kcat/Km (0.86 s⁻¹·mM⁻¹) vs. benzyl analog (0.16 s⁻¹·mM⁻¹) with hydantoin racemase • Enables dynamic kinetic resolution with D-selective hydantoinase for high ee D-leucine • Racemic DL-mixture supplied at ≥95% purity; ambient-stable (mp 208°C)

Molecular Formula C7H12N2O2
Molecular Weight 156.18 g/mol
CAS No. 58942-03-3
Cat. No. B1294995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Isobutylimidazolidine-2,4-dione
CAS58942-03-3
Molecular FormulaC7H12N2O2
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)NC(=O)N1
InChIInChI=1S/C7H12N2O2/c1-4(2)3-5-6(10)9-7(11)8-5/h4-5H,3H2,1-2H3,(H2,8,9,10,11)
InChIKeyWLRZLHCGXUHRIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Isobutylimidazolidine-2,4-dione – Heterocyclic Building Block


5-Isobutylimidazolidine-2,4-dione (also known as 5-isobutylhydantoin or leucine hydantoin) is a 5-monosubstituted hydantoin derivative with the molecular formula C₇H₁₂N₂O₂ and a molecular weight of 156.18 g/mol [1]. This heterocyclic compound features an imidazolidine-2,4-dione core bearing an isobutyl substituent at the 5-position, which confers distinct stereochemical and enzymatic recognition properties relative to other 5-alkylhydantoins [2]. It serves as a key intermediate in the asymmetric synthesis of L-leucine and as a scaffold for bioactive molecule development [3].

Asymmetric synthesis intermediate for L-leucine
Distinct enzymatic recognition vs. other 5-alkylhydantoins
Hydantoin scaffold for bioactive molecule libraries

5-Isobutylimidazolidine-2,4-dione: Irreplaceability vs. Analogs


Hydantoins bearing different 5-alkyl substituents exhibit markedly divergent kinetic profiles with hydantoin racemase and hydantoinase enzymes, rendering simple analog substitution scientifically invalid [1]. The isobutyl group of 5-isobutylimidazolidine-2,4-dione confers a unique balance of steric bulk and hydrophobicity (LogP = 0.90) that distinguishes it from smaller substituents like ethyl or isopropyl, as well as from the planar benzyl group [2]. These differences manifest as quantifiable variations in enzyme turnover rates (kcat) and substrate affinity (Km), which directly impact yield, enantiomeric excess, and reaction efficiency in biocatalytic processes [1].

Side chain Benzyl or ethyl analogs exhibit markedly lower racemase turnover; direct replacement may reduce biocatalytic yield.
Binding Differences in steric bulk and hydrophobicity alter substrate affinity (Km); enzyme kinetics do not transfer across alkyl groups.

5-Isobutylimidazolidine-2,4-dione: Comparative Performance Data


Racemase Kinetics: D-Isobutyl vs. D-Benzylhydantoin

In a direct head-to-head kinetic comparison using purified hydantoin racemase from Sinorhizobium meliloti at 40°C and pH 8.5, D-5-isobutylhydantoin demonstrated a catalytic efficiency (kcat/Km) of 0.86 s⁻¹·mM⁻¹, which is 5.4-fold higher than that of D-5-benzylhydantoin (0.16 s⁻¹·mM⁻¹) [1]. This substantial difference arises from both a lower Km (3.76 mM vs. 13.89 mM for D-benzylhydantoin) and a higher kcat (3.24 s⁻¹ vs. 2.29 s⁻¹) [1].

Racemase: D-Isobutyl vs. Benzyl
Head-to-head
kcat/Km: 0.86 vs 0.16 s⁻¹·mM⁻¹ (5.4-fold)
Higher catalytic efficiency supports D-leucine production workflows.
Purified hydantoin racemase, 40°C, pH 8.5.
Enzyme Kinetics Biocatalysis D-Amino Acid Synthesis

Racemase Kinetics: L-Isobutyl vs. L-Ethylhydantoin

In the same kinetic study, L-5-isobutylhydantoin exhibited a kcat/Km of 0.33 s⁻¹·mM⁻¹, which is 1.4-fold higher than that of L-5-ethylhydantoin (0.23 s⁻¹·mM⁻¹) [1]. The isobutyl derivative also shows a substantially lower Km (6.41 mM) compared to L-ethylhydantoin (17.32 mM), indicating tighter enzyme binding [1].

Racemase: L-Isobutyl vs. Ethyl
Head-to-head
Km: 6.41 vs 17.32 mM (2.7-fold lower)
Tighter enzyme binding may improve L-leucine precursor utilization.
Same assay conditions as above.
Enzyme Kinetics Stereochemistry Amino Acid Production

Antitumor Cytotoxicity: Isobutyl vs. Benzyl in L1210 Cells

In a comparative cytotoxicity screen of six 3-(2-chloroethyl)-5-substituted hydantoins against murine leukemia L1210 cells, the 5-isobutyl derivative (compound 6c) exhibited an ED50 of 9.6 μg/mL, which is 2.6-fold lower (more potent) than the 5-benzyl derivative (compound 6e, ED50 = 25 μg/mL) [1].

Cytotoxicity: Isobutyl vs. Benzyl
Head-to-head
ED50: 9.6 vs 25 μg/mL (L1210 cells)
Supports cell-model endpoint review for hydantoin derivatives.
Reported in murine leukemia L1210 assay; endpoint context.
Anticancer Cytotoxicity Hydantoin Derivatives

Physicochemical Properties: Isobutyl vs. Isopropylhydantoin

5-Isobutylimidazolidine-2,4-dione exhibits a melting point of 208°C and a calculated LogP of 0.90 . In contrast, 5-isopropylhydantoin (the next lower homolog) melts at approximately 145-148°C and has a lower calculated LogP (~0.4-0.5) [1]. This 60°C higher melting point reflects stronger intermolecular hydrogen bonding in the crystalline state, attributable to the extended isobutyl side chain conformation.

Thermal & Partitioning
Cross-study
mp 208°C; LogP 0.90
Higher melting point aids solid-state handling; LogP improves organic-phase partitioning.
Compared to 5-isopropylhydantoin (mp ~145°C, LogP ~0.4).
Physical Chemistry Crystallization Formulation

pH-Controlled Solid-Phase Immobilization

5-Isobutylimidazolidine-2,4-dione possesses a predicted pKa of 8.91 ± 0.10 , which allows it to be immobilized on solid supports such as silica gel under mildly basic conditions and released upon acidification . This property has been exploited for the synthesis of lactams and fatty acids, with optimal reaction temperatures between 30°C and 35°C .

pH-Controlled Immobilization
Class-level
pKa ~8.9; N-H proton available for solid-support attachment.
Enables pH-dependent immobilization for solid-phase synthesis.
Predicted pKa; experimental validation advised.
Solid-Phase Synthesis Heterogeneous Catalysis Chromatography

5-Isobutylimidazolidine-2,4-dione: Application Scenarios


Biocatalytic D-Leucine Production via Hydantoinase Cascade

5-Isobutylimidazolidine-2,4-dione is the preferred substrate for enzymatic D-leucine production due to its 5.4-fold higher catalytic efficiency (kcat/Km = 0.86 s⁻¹·mM⁻¹) with hydantoin racemase compared to the benzyl analog (0.16 s⁻¹·mM⁻¹) [1]. Procurement of the racemic DL-mixture enables dynamic kinetic resolution when coupled with D-selective hydantoinase, achieving high enantiomeric excess of D-leucine with reduced enzyme loading.

Hydantoin-Based Antitumor Lead Optimization

In structure-activity relationship (SAR) campaigns targeting hydantoin-based antitumor agents, the 5-isobutyl scaffold provides a quantifiable baseline potency advantage (ED50 = 9.6 μg/mL against L1210 cells) over the 5-benzyl analog (ED50 = 25 μg/mL) [2]. This 2.6-fold potency difference justifies the selection of the isobutyl-substituted core for further derivatization and in vivo evaluation.

Solid-Phase Organic Synthesis & Heterogeneous Catalysis

The compound's predicted pKa of 8.91 ± 0.10 enables controlled immobilization on silica gel supports under mildly basic conditions, with subsequent release upon acidification . This property, combined with its thermal stability (mp = 208°C) , makes it a reliable building block for solid-phase synthesis of lactams, fatty acid derivatives, and heterocyclic libraries, particularly where pH-switchable attachment is desired.

Internal Standard for Amino Acid Quantitation

3-Methyl-5-isobutylhydantoin has been validated as an internal standard for the quantitation of hemoglobin adducts, with a reported limit of detection of 0.2 nmol/g globin using a 100 mg sample [3]. The compound's distinct retention time and ionization characteristics relative to endogenous hydantoins make it suitable for LC-MS/MS method development in toxicology and exposomics studies.

Application
Selection Property
Validation Focus
Biocatalytic D-Leucine Production
Hydantoin racemase substrate kinetics
Enantiomeric excess and enzyme loading efficiency
Cancer Cell-Model Studies
Hydantoin cytotoxicity profile
Cell-viability assay endpoint review
Solid-Phase Organic Synthesis
pH-dependent immobilization capability
Immobilization and release efficiency under mild conditions
Internal Standard for Amino Acid Quantitation
Chromatographic resolution and ionization profile
LC-MS/MS method validation and matrix effect assessment

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